BMY 45778

Platelet aggregation IP receptor Species selectivity

Source BMY 45778—a non-prostanoid, bisoxazole prostacyclin (IP) receptor partial agonist. Unlike prostanoid agonists (iloprost, cicaprost), BMY 45778 is not a substrate for prostanoid-metabolizing enzymes, delivering cleaner IP receptor-specific effects. Its partial efficacy (~50% of iloprost's maximal GTPase stimulation) and species-defined potency (human IC50=35 nM; rat IC50=1.3 µM) make it an essential reference for biased-signaling, cross-species, and hematopoiesis differentiation studies. Confirm stock and request a bulk quote today.

Molecular Formula C26H18N2O5
Molecular Weight 438.4 g/mol
CAS No. 152575-66-1
Cat. No. B1667330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY 45778
CAS152575-66-1
Synonyms(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
BMY 45778
BMY-45778
Molecular FormulaC26H18N2O5
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5
InChIInChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30)
InChIKeyDSRSEEYZGWTODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMY 45778 (CAS 152575-66-1) Procurement Guide: Non-Prostanoid Prostacyclin IP Receptor Partial Agonist for Platelet and cAMP Signaling Research


BMY 45778 is a synthetic bisoxazole compound [1] that acts as a non-prostanoid prostacyclin (IP) receptor partial agonist [2]. First disclosed in 1993, it is structurally distinct from endogenous prostacyclin (PGI₂) and its prostanoid analogs [3]. The compound potently inhibits platelet aggregation across species, activates adenylyl cyclase, and elevates intracellular cAMP in IP receptor-expressing cells [4]. Its unique partial agonist profile and non-prostanoid scaffold make it a valuable tool for dissecting IP receptor signaling pathways without the confounding effects of prostanoid metabolism.

Why BMY 45778 Cannot Be Simply Replaced by Other IP Receptor Agonists Like Iloprost or Beraprost


Substituting BMY 45778 with other IP receptor agonists such as iloprost, cicaprost, or beraprost is not scientifically equivalent due to fundamental differences in chemical class, intrinsic efficacy, and species-dependent potency. BMY 45778 is a non-prostanoid bisoxazole [1], whereas iloprost and cicaprost are prostanoid derivatives that are substrates for metabolic enzymes [2]. Critically, BMY 45778 is a partial agonist at the IP receptor, achieving only ~50% of the maximal GTPase stimulation of the full agonist iloprost [3], while still maintaining potent cAMP elevation. This partial efficacy translates to functional selectivity in cellular assays; for instance, BMY 45778 and beraprost both prevent PMA-induced megakaryocytopoiesis in HEL cells, but PGE₂ does not [4]. Additionally, BMY 45778 exhibits significant species variability in anti-platelet potency (IC₅₀ ranging from 35 nM in human to 1.3 µM in rat) [5], a property not mirrored identically by other IP agonists. These differences mean that experimental outcomes cannot be extrapolated between these compounds without direct validation.

Quantitative Differentiation Evidence: BMY 45778 vs. Iloprost, Beraprost, and Other IP Receptor Agonists


In Vitro Platelet Aggregation Inhibition: Species-Specific Potency of BMY 45778 Compared to Iloprost

BMY 45778 inhibits human, rabbit, and rat platelet aggregation with IC₅₀ values of 35 nM, 136 nM, and 1.3 µM, respectively [1]. In contrast, the full agonist iloprost exhibits an IC₅₀ of approximately 1-2 nM in human platelets [2], indicating that BMY 45778 is ~17-35 fold less potent in human platelets. This difference in potency, combined with the distinct species selectivity profile, makes BMY 45778 a useful tool for studying species-dependent IP receptor pharmacology.

Platelet aggregation IP receptor Species selectivity

Adenylyl Cyclase Activation: Comparable Potency but Reduced Maximal Efficacy vs. Iloprost

BMY 45778 stimulates adenylyl cyclase in human platelet membranes with an EC₅₀ of 6-10 nM, which is comparable to that of the full agonist iloprost [1]. However, the maximal GTPase stimulation achieved by BMY 45778 is only approximately 50% of that produced by iloprost [1]. Furthermore, BMY 45778 can limit iloprost-induced GTPase stimulation, confirming its profile as a partial agonist [1]. This partial efficacy distinguishes BMY 45778 from full agonists like iloprost and cicaprost.

Adenylyl cyclase GTPase Partial agonism

cAMP Elevation in Whole Platelets: BMY 45778 Doubles cAMP at Low Nanomolar Concentrations

In whole human platelets, BMY 45778 increases cAMP levels, doubling the basal cAMP content at a concentration of 13 nM [1]. It also activates cAMP-dependent protein kinase (PKA), with the cAMP-PKA ratio reaching twice basal levels at 2 nM [1]. These effects are consistent with its IP receptor partial agonist activity and occur at concentrations relevant for in vitro experiments.

cAMP PKA Platelet signaling

Intrinsic Activity in cAMP Production: BMY 45778 vs. PGE₂ in Chimeric IP/DP Receptors

In CHO cells expressing a chimeric IP/DP receptor (IPN-VII/DPC), the intrinsic activity of the partial agonist BMY 45778 was significantly increased compared to wild-type IP receptors [1]. This enhancement was also observed for PGE₂, but not for full agonists like cicaprost [1]. The order of potency for stimulating cAMP production was identical for BMY 45778, cicaprost, and iloprost across wild-type and chimeric receptors [1].

cAMP Intrinsic activity Partial agonism

Functional Selectivity in Megakaryocytopoiesis: BMY 45778 and Beraprost vs. PGE₂ and Sulprostone

In PMA-treated human erythroleukemia (HEL) cells, both the selective IP agonist beraprost (100 nM) and the non-prostanoid IP agonist BMY 45778 prevent megakaryocytopoiesis similarly [1]. In contrast, prostaglandin E₂ (PGE₂) and the specific EP3 agonist sulprostone have no effect [1]. This indicates that the anti-differentiation effect is specifically mediated by IP receptor activation, and BMY 45778 can functionally substitute for beraprost in this context.

Megakaryocytopoiesis HEL cells IP receptor

Recommended Research and Industrial Applications for BMY 45778 Based on Quantitative Differentiation Evidence


Species-Comparative IP Receptor Pharmacology

BMY 45778's distinct species-dependent potency in platelet aggregation inhibition (human IC₅₀ = 35 nM, rabbit IC₅₀ = 136 nM, rat IC₅₀ = 1.3 µM) makes it an ideal tool for cross-species studies of IP receptor function. Researchers can use these defined IC₅₀ values to calibrate concentrations for in vitro assays across different species, ensuring equivalent receptor occupancy [1]. This is particularly valuable when translating findings between rodent models and human systems, where full agonists like iloprost may not exhibit the same potency gradient.

Partial Agonist Profiling in cAMP Signaling Pathways

Given its well-characterized partial agonist profile—achieving only ~50% of iloprost's maximal GTPase stimulation while maintaining comparable adenylyl cyclase activation potency (EC₅₀ = 6-10 nM)—BMY 45778 is an essential reference compound for studies investigating biased signaling or partial agonism at Gs-coupled receptors [2]. It can be used to differentiate between full and partial IP receptor activation in cAMP accumulation, PKA activation, and downstream gene expression assays.

Non-Prostanoid Control in IP Receptor Studies

BMY 45778's non-prostanoid bisoxazole structure distinguishes it from prostanoid IP agonists like iloprost and cicaprost. This chemical distinction allows researchers to control for potential off-target effects related to prostanoid metabolism or receptor cross-reactivity [3]. In assays where prostanoid compounds may interfere with eicosanoid pathways, BMY 45778 serves as a cleaner pharmacological tool to isolate IP receptor-specific effects.

Cell Differentiation and Megakaryocytopoiesis Assays

Based on its demonstrated ability to prevent PMA-induced megakaryocytopoiesis in HEL cells—similar to beraprost but distinct from PGE₂ and EP3 agonists—BMY 45778 is a validated compound for studying IP receptor-mediated regulation of cell differentiation [4]. Researchers investigating the role of prostacyclin signaling in hematopoiesis or other differentiation models can employ BMY 45778 as a selective IP receptor activator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMY 45778

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.